Lidocaine Impurity K
Overview
Description
Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, is an impurity standard of Lidocaine . Lidocaine is a local numbing agent, which works by altering the signal conduction in neurons by blocking the fast voltage-gated Na+ channels .
Molecular Structure Analysis
The molecular formula of Lidocaine Impurity K is C13H21ClN2O, and its molecular weight is 256.77 . Further structural analysis would require more specific data such as infrared, mass, and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Impact on Vasorelaxation and ATP-sensitive K+ Channels : Lidocaine has been shown to differentially modify the effects of ATP-sensitive K+ channels in vasorelaxation. Mild alkalinization and acidification can modify the effects of lidocaine on vasorelaxation mediated by ATP-sensitive K+ channels, suggesting its potential role in cardiovascular pharmacology (Kinoshita et al., 2001).
Chromatographic Determination and Quality Control : Liquid chromatographic methods have been developed for determining lidocaine and its impurities, which are crucial for maintaining the quality control of pharmaceuticals containing lidocaine (Mohammad, 2009).
Effects on Intracellular Calcium Oscillations : Studies have found that lidocaine can significantly reduce the oscillation rate of intracellular calcium in neonatal rat cardiomyocytes. This is relevant in understanding lidocaine’s role in cardiac physiology and its potential cardiotoxicity (McCaslin & Butterworth, 2000).
Inhibition of Potassium Efflux in Erythrocytes : Lidocaine inhibits potassium efflux and hemolysis in erythrocytes during oxidative stress in vitro. This effect, not explained by free radical scavenging properties, suggests lidocaine’s protective role against oxidative stress, relevant in clinical practices like intravenous regional anesthesia (Lenfant et al., 2000).
Stability-Indicating UPLC Method for Lidocaine Determination : A stability-indicating ultra performance liquid chromatography (UPLC) method has been developed for determining lidocaine and its degradation impurities in pharmaceutical dosage forms, highlighting its importance in pharmaceutical analysis (Prathyusha et al., 2013).
Photocatalytic Degradation of Lidocaine : Tungsten trioxide (WO3) nanoparticles have been used for the degradation of lidocaine under visible and sunlight irradiation, suggesting a potential environmental application in removing pharmaceutical pollutants (Fakhri & Behrouz, 2015).
Lidocaine as a Non-linear Optical Material : Lidocaine barbiturate has been identified as a novel organic material with significant non-linear optical effects, indicating its potential application in photonics (Gryl et al., 2013).
Neuromuscular Block Enhancement : Lidocaine has been found to augment a neuromuscular block from nondepolarizing muscle relaxants, which is significant in understanding its interactions with other drugs in anesthesia (Lee et al., 2002).
Safety And Hazards
Future Directions
Lidocaine and its impurities have potential for future research, particularly in the field of pain management. There is interest in understanding the pathophysiology of Lidocaine metabolism to minimize the risk of morbidity and mortality associated with its use . Additionally, the potential for drug interactions due to Lidocaine’s metabolism by the cytochrome P450 system is a significant area of study .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBVJVUJAPCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine Impurity K |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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